
Cobalt;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt titanium is a compound formed by the combination of cobalt and titanium. Both elements are transition metals known for their unique properties and wide range of applications. Cobalt is known for its magnetic properties, high melting point, and ability to form alloys, while titanium is renowned for its strength, low density, and resistance to corrosion. The combination of these two elements results in a compound with enhanced properties suitable for various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cobalt titanium compounds can be synthesized through various methods, including the polymeric precursor method, sol-gel method, and co-precipitation. One common approach involves the use of cobalt nitrate and tetra-n-butyl titanate as precursors, with citric acid and propylene glycol acting as chelating agents. The mixture is heated to promote polymerization, resulting in a homogeneous resin where metal ions are uniformly distributed .
Industrial Production Methods: In industrial settings, cobalt titanium compounds are often produced through high-energy milling, hydrothermal synthesis, and chemical vapor deposition. These methods allow for precise control over the composition, crystal structure, and morphological features of the resulting materials .
Analyse Des Réactions Chimiques
Types of Reactions: Cobalt titanium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt(II) oxide can react with nitric acid to form cobalt nitrate, while titanium can react with chlorine to form titanium tetrachloride .
Common Reagents and Conditions: Common reagents used in reactions involving cobalt titanium compounds include hydrochloric acid, sulfuric acid, and hydrogen peroxide. These reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving cobalt titanium compounds include cobalt chloride, cobalt sulfate, and titanium tetrachloride. These products have significant industrial applications, such as in electroplating and the synthesis of other compounds .
Applications De Recherche Scientifique
Cobalt titanium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts in various reactions, including the oxidation of hydrocarbons and the reduction of nitrogen oxides. In biology and medicine, cobalt titanium compounds are explored for their potential use in drug delivery systems and as contrast agents in imaging techniques . In industry, these compounds are used in the production of high-performance materials, such as superalloys and electrochromic devices .
Mécanisme D'action
The mechanism of action of cobalt titanium compounds involves their ability to interact with molecular targets and pathways. For example, cobalt ions can inhibit DNA repair and generate reactive oxygen species, leading to oxidative damage. Titanium ions, on the other hand, can interact with cellular components to enhance the efficacy of drug delivery systems .
Comparaison Avec Des Composés Similaires
Cobalt titanium compounds can be compared with other transition metal compounds, such as cobalt-chromium and titanium-aluminum alloys. While cobalt-chromium alloys are known for their use in orthopedic implants, cobalt titanium compounds offer enhanced electrochemical properties and stability. Similarly, titanium-aluminum alloys are used in aerospace applications, but cobalt titanium compounds provide superior catalytic and magnetic properties .
List of Similar Compounds:- Cobalt-chromium alloys
- Titanium-aluminum alloys
- Cobalt-nickel alloys
- Titanium-vanadium alloys
Propriétés
Numéro CAS |
66273-52-7 |
|---|---|
Formule moléculaire |
Co7Ti3 |
Poids moléculaire |
556.13 g/mol |
Nom IUPAC |
cobalt;titanium |
InChI |
InChI=1S/7Co.3Ti |
Clé InChI |
JRJPPPXGJUTEIY-UHFFFAOYSA-N |
SMILES canonique |
[Ti].[Ti].[Ti].[Co].[Co].[Co].[Co].[Co].[Co].[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


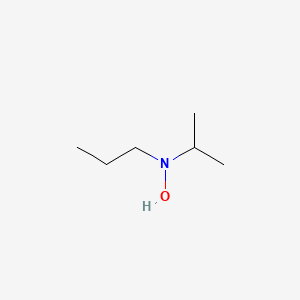
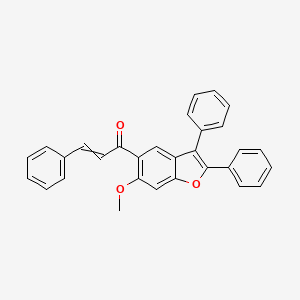
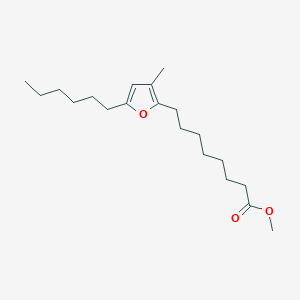
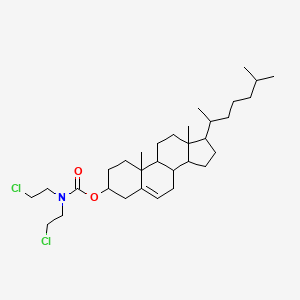
![2-[3-(4-Hydroxyphenyl)propyl]phenol](/img/structure/B14479548.png)
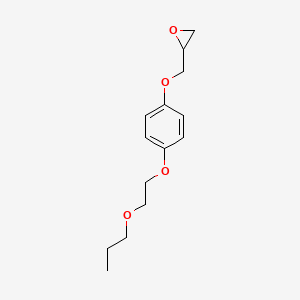
![3-[Cyclohexyl(phosphonomethyl)amino]propane-1-sulfonic acid](/img/structure/B14479555.png)
![Benzenesulfonic acid, 4-[[4-[(4-ethoxy-3-methylphenyl)azo]-2,5-dimethoxyphenyl]azo]-, sodium salt](/img/structure/B14479562.png)
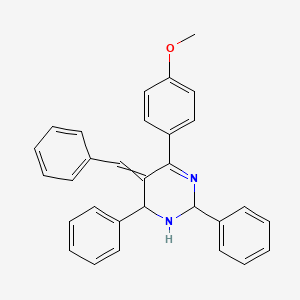
![2-Propanol, 1,1'-[[[2-(3-chloro-2-hydroxypropoxy)phenyl]methylene]bis(4,1-phenyleneoxy)]bis[3-chloro-](/img/structure/B14479581.png)
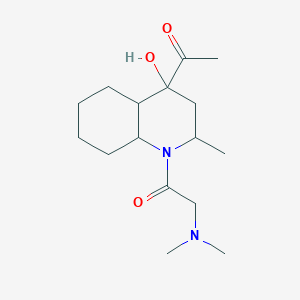
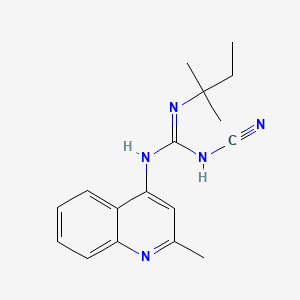
![7a,8-Dihydrocyclopenta[a]indene](/img/structure/B14479599.png)
![2-[(2-Hydroxyethyl)amino]ethyl diphenylborinate](/img/structure/B14479600.png)
